Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate
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Overview
Description
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is known for its pale-yellow to yellow-brown liquid form and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-1-phenylpiperidine-3-carboxylate typically involves the reaction of 4-oxo-1-phenylpiperidine-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential pharmacological properties.
Industry: It is employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-1-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities.
Pyrrolidine Derivatives: These compounds also contain a nitrogen heterocycle and are widely used in medicinal chemistry.
Uniqueness
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is unique due to its specific ester functional group and the presence of a phenyl ring, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1026-47-7 |
---|---|
Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
ethyl 4-oxo-1-phenylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17NO3.ClH/c1-2-18-14(17)12-10-15(9-8-13(12)16)11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H |
InChI Key |
ZQDWLDGWUIWUMT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CN(CCC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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